5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
Description
This compound is a morpholine-derived triazolone derivative characterized by a complex stereochemical arrangement. Its structure includes:
- A morpholine core with (2R,3R) stereochemistry at the morpholine ring.
- An (S)-configured ethoxy group attached to the 3,5-bis(trifluoromethyl)phenyl moiety.
- A 4-fluorophenyl substituent at the 3-position of the morpholine ring.
- A 1H-1,2,4-triazol-3(2H)-one group linked via a methylene bridge.
The compound’s molecular formula is C₂₉H₂₅F₇N₄O₃, with a molecular weight of 610.52 g/mol (exact values vary slightly depending on stereoisomer) .
Properties
IUPAC Name |
3-[[(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-NXXCRTJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((2R,3R)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one, commonly referred to as (S,R,S)-Aprepitant or its derivatives, has garnered attention due to its significant biological activity, particularly in the context of antiemetic properties and antimicrobial efficacy. This article explores its biological activity through various studies and findings.
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- CAS Number : 172822-29-6
- IUPAC Name : 3-[[(2S,3R)-2-[(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Antiemetic Activity
Aprepitant is primarily known for its role as an antiemetic agent. It functions as a selective antagonist of the neurokinin 1 (NK1) receptor, which is involved in the vomiting reflex. Clinical studies have demonstrated that Aprepitant is effective in preventing nausea and vomiting associated with chemotherapy and surgery.
Key Findings :
- Aprepitant significantly reduces the incidence of acute and delayed nausea and vomiting in patients receiving highly emetogenic chemotherapy.
- In combination with other antiemetics like ondansetron and dexamethasone, Aprepitant enhances overall antiemetic efficacy.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds related to Aprepitant. Studies show that derivatives containing the trifluoromethyl group exhibit potent antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study examined several derivatives of the trifluoromethyl-substituted phenyl moiety for their ability to inhibit bacterial growth:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound 11 | 1 µg/mL | Staphylococcus aureus |
| Compound 28 | 1 µg/mL | Enterococcus faecalis |
| Compound 29 | 0.5 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) |
The compounds demonstrated significant activity against biofilms formed by S. aureus and E. faecalis, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
The biological activity of Aprepitant and its derivatives can be attributed to their structural features:
- The presence of the triazole ring enhances interaction with biological targets.
- The trifluoromethyl group contributes to increased lipophilicity and membrane permeability, facilitating better absorption and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of structurally related morpholine-triazolone derivatives. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Stereochemical Impact on Activity :
- The (2R,3R) configuration in the target compound vs. the (2R,3S) configuration in aprepitant significantly alters receptor interactions. For example, aprepitant’s (R)-ethoxy group is critical for NK1 receptor antagonism, while the target compound’s (S)-ethoxy group may redirect selectivity .
- Inactive isomers (e.g., (S,R,S)-Aprepitant) highlight the necessity of precise stereochemical control during synthesis .
Trifluoromethyl vs. Fluorophenyl Substituents :
- The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances metabolic resistance compared to simpler fluorophenyl analogs, as seen in aprepitant’s extended half-life .
- The 4-fluorophenyl group at the morpholine 3-position is conserved across analogs, suggesting its role in π-π stacking interactions with target proteins .
Prodrug vs. The target compound lacks such prodrug derivatives in the evidence.
Safety and Handling :
- The target compound shares safety protocols with aprepitant (e.g., P210: “Keep away from heat/sparks/open flames”) due to shared reactive trifluoromethyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
